molecular formula C20H38ClNO2 B2421754 {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride CAS No. 1184966-69-5

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride

Cat. No.: B2421754
CAS No.: 1184966-69-5
M. Wt: 359.98
InChI Key: ATCCCLTUBXZPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride is a compound that features an adamantane moiety, which is known for its unique cage-like structure

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(dipropylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2.ClH/c1-3-5-21(6-4-2)13-19(22)14-23-15-20-10-16-7-17(11-20)9-18(8-16)12-20;/h16-19,22H,3-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCCLTUBXZPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(COCC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride typically involves multiple steps. One common approach starts with the functionalization of adamantane derivatives. For instance, the adamantane core can be functionalized through radical or carbocation intermediates, which are known for their stability and reactivity . The synthesis may involve the use of palladium-based catalysts and triphenylphosphines for Heck alkylation reactions .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors and specialized catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Catalysts like palladium and triphenylphosphine are often employed to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated for its interaction with histamine H3 receptors, which are implicated in cognitive functions. Targeting these receptors may lead to new treatments for cognitive disorders such as Alzheimer's disease.
  • Synthesis of Bioactive Compounds : It serves as a building block for synthesizing more complex molecules with potential antiviral and anticancer activities. Techniques like Heck alkylation using palladium-based catalysts are commonly employed in these syntheses.

Biochemistry

  • Cell Cycle Studies : Preliminary studies suggest that this compound can induce cell-cycle arrest, indicating its potential role in cancer research. Its structural properties allow it to disrupt specific phases of the cell cycle, which is crucial for developing anticancer therapies.
  • Receptor Binding Studies : The compound's affinity for various receptors makes it a subject of interest in pharmacological research, particularly in understanding receptor-ligand interactions .

Materials Science

  • Nanomaterials Development : In materials science, adamantane derivatives are utilized to create advanced materials such as nanowires and polymers due to their thermal stability and unique structural properties. The synthesis often involves advanced catalytic methods.
  • Semiconductor Applications : Its unique structure allows it to be used in linking semiconductor contact surfaces, enhancing the performance of electronic devices.

Case Study 1: Histamine H3 Receptor Ligand

Research has shown that {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride acts as a ligand for the histamine H3 receptor. In vitro studies demonstrated its ability to modulate receptor activity, suggesting potential applications in treating neurological disorders .

Case Study 2: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity. The mechanism of action was linked to its ability to induce apoptosis in cancer cells through cell cycle disruption. This highlights its potential as a lead compound in anticancer drug development .

Summary of Chemical Reactions

The compound can undergo various chemical reactions typical of amines and ethers:

  • Oxidation : To introduce additional functional groups.
  • Reduction : For structural modifications.
  • Substitution : Facilitated by the adamantane moiety, allowing for diverse functionalization options.

These reactions can lead to derivatives with enhanced biological activity or novel properties suitable for different applications.

Reaction TypeDescriptionCommon Reagents
OxidationIntroduces functional groupsIodine
ReductionModifies structureHydrogen gas
SubstitutionIntroduces diverse functional groupsCatalysts (e.g., palladium)

Mechanism of Action

The mechanism of action of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological pathways, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride is unique due to its specific functional groups and the presence of the adamantane moiety, which imparts stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride is a derivative of adamantane, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an adamantane core, which contributes to its unique biological properties. The presence of the dipropylamine moiety enhances its interaction with biological targets.

Antiviral Properties

Adamantane derivatives have been recognized for their antiviral activity. Specifically, compounds similar to {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine have shown efficacy against viruses such as influenza. The mechanism typically involves inhibition of viral uncoating, thereby preventing viral replication .

Anticancer Activity

Research indicates that adamantane-based compounds possess anticancer properties. For instance, studies have demonstrated that certain adamantane derivatives inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

Some adamantane derivatives exhibit anti-inflammatory activity. A series of studies have highlighted the potential of these compounds in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests a therapeutic role in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related adamantane compounds:

  • Antiviral Activity : A study highlighted the effectiveness of adamantane derivatives in inhibiting the replication of influenza viruses. The compounds were shown to bind to the M2 ion channel, preventing proton transport necessary for viral uncoating .
  • Anticancer Mechanism : In vitro studies on adamantane-based anticancer agents revealed their ability to induce apoptosis in various cancer cell lines, including breast and prostate cancers. The study identified key apoptotic markers such as caspase activation and PARP cleavage as indicators of their efficacy .
  • Anti-inflammatory Study : Research on thiazolyl-N-substituted amides derived from adamantane indicated significant reduction in inflammatory markers in animal models. The compounds were effective in decreasing levels of TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AntiviralEffective against influenzaInhibition of viral uncoating via M2 ion channel blockade
AnticancerInduces apoptosisModulation of cell survival pathways
Anti-inflammatoryReduces inflammationInhibition of pro-inflammatory cytokines

Q & A

Q. How can researchers optimize the synthesis of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride to improve yield and purity?

Methodological Answer:

  • Catalyst Selection : Use transition metal catalysts (e.g., palladium or nickel) for coupling reactions involving adamantane derivatives, as these are effective in forming C-O and C-N bonds .
  • Temperature Control : Maintain reaction temperatures between 50–80°C during amination steps to prevent side reactions, as higher temperatures may degrade the adamantane moiety .
  • Hydrochloride Salt Formation : Treat the free base with concentrated HCl in anhydrous ethanol under nitrogen to enhance solubility and stability. Monitor pH to ensure complete protonation .
  • Purification : Employ flash chromatography with silica gel (eluent: dichloromethane/methanol gradients) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify adamantane proton signals (δ 1.6–2.1 ppm) and the hydroxypropyl group (δ 3.4–4.2 ppm). Compare with PubChem data for analogous adamantane derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) to assess purity (>98%) and retention time consistency .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H]+^+ ion for the hydrochloride salt .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

Methodological Answer:

  • Solvent Selection : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Sonication at 37°C for 15 minutes enhances dissolution .
  • Critical Micelle Concentration (CMC) : Test solubility limits using dynamic light scattering (DLS) if aggregation occurs. Adjust surfactant concentrations (e.g., Tween-80) to stabilize aqueous solutions .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

Methodological Answer:

  • HPLC-UV/HRMS : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 210 nm and confirm structures via high-resolution MS .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to simulate degradation pathways. Monitor degradation products using LC-MS/MS .

Q. What experimental designs are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze at 0, 1, 3, and 6 months using HPLC to track purity changes .
  • pH Stability : Prepare buffer solutions (pH 1–9) and incubate the compound at 37°C. Measure degradation rates via UV absorbance at 230 nm .

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Comparative Solubility Testing : Use a shake-flask method in solvents like water, ethanol, DMSO, and hexane. Quantify solubility via gravimetric analysis after 24-hour agitation .
  • Molecular Dynamics Simulations : Model solvation free energy to predict solubility behavior. Validate simulations with experimental data to identify outliers .

Q. What strategies are effective for evaluating the compound’s bioactivity in cellular models?

Methodological Answer:

  • In Vitro Screening : Use human induced pluripotent stem cell (iPSC)-derived cardiomyocytes or neurons for high-throughput assays. Measure calcium flux (Fluo-4 AM dye) or electrophysiological responses .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Normalize data to vehicle controls and calculate EC50_{50}/IC50_{50} values using nonlinear regression .

Q. How can reaction mechanisms involving the adamantane moiety be elucidated?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13^{13}C-labeled adamantane derivatives to track bond formation via 13^13C NMR .
  • Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy to detect intermediates (e.g., adamantyl methoxy radicals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.